5-((4-Ethylphenyl)methyl)-2-oxazolidinone
Description
Structure
3D Structure
Properties
CAS No. |
62825-98-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-[(4-ethylphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-9-3-5-10(6-4-9)7-11-8-13-12(14)15-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
QAVNOTNQZMRRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2CNC(=O)O2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of the 2 Oxazolidinone Core
Functionalization at the 5-Position: Alkylation and Other Substitutions
The synthesis of 2-oxazolidinones, including 5-substituted variants like 5-((4-ethylphenyl)methyl)-2-oxazolidinone, is often achieved through cyclization reactions rather than direct alkylation on a pre-formed oxazolidinone core. These methods allow for the introduction of a wide array of substituents at the C5 position with high levels of control.
Key synthetic strategies include:
Cycloaddition of Epoxides and Isocyanates: The reaction between an epoxide, such as (4-ethylphenyl)methyloxirane, and an isocyanate is a fundamental method for forming the 2-oxazolidinone (B127357) ring. researchgate.net This [3+2] cycloaddition can be catalyzed by various systems, including Lewis acids, to afford the desired 5-substituted product. researchgate.net The nature of the epoxide directly determines the substituent at the 5-position.
From Amino Alcohols: Vicinal amino alcohols are common precursors to 2-oxazolidinones. bioorg.orgorgsyn.org For instance, an amino alcohol like 1-(4-ethylphenyl)-3-aminopropan-2-ol could be cyclized using a carbonylating agent such as diethyl carbonate or phosgene (B1210022) derivatives to yield this compound. orgsyn.orgnih.gov The direct reduction of α-amino acids to their corresponding β-amino alcohols provides a reliable route to these chiral precursors. orgsyn.org
Transformation of Aziridines: Chiral aziridines bearing an electron-withdrawing group at the C2 position can undergo a regioselective ring-opening followed by intramolecular cyclization to produce 5-functionalized 2-oxazolidinones. bioorg.orgnih.gov This method is particularly valuable as it proceeds with retention of configuration, allowing the stereochemistry of the aziridine (B145994) to control the stereochemistry at the C5 position of the resulting oxazolidinone. bioorg.org
The table below illustrates representative synthetic routes to create diverse 5-substituted 2-oxazolidinones, analogous to the synthesis of the title compound.
| Starting Material (Type) | Reagent(s) | Product (Type) | Reference |
| Epoxide & Isocyanate | Lewis Acid Catalyst | 5-Substituted-2-oxazolidinone | researchgate.net |
| β-Amino alcohol | Diethyl Carbonate, K₂CO₃ | 5-Substituted-2-oxazolidinone | orgsyn.org |
| C2-Substituted Aziridine | Methyl Chloroformate | 5-Substituted-2-oxazolidinone | bioorg.org |
| N-Allyl Carbamate (B1207046) | Iodine | 5-(Iodomethyl)-2-oxazolidinone | organic-chemistry.org |
Ring Transformations and Scaffold Modifications of Oxazolidinones
The 2-oxazolidinone ring is not merely a stable endpoint but can serve as a synthetic intermediate that can be transformed into other valuable scaffolds. These ring-opening or rearrangement reactions leverage the inherent reactivity of the cyclic carbamate.
Common transformations include:
Hydrolysis to Amino Alcohols: The most fundamental ring transformation is the hydrolysis of the carbamate linkage under basic or acidic conditions to regenerate a vicinal amino alcohol. acs.org This is often a deprotection step, revealing the amino alcohol for further synthetic elaboration.
Conversion to Aziridines: 5-substituted 2-oxazolidinones can be converted into corresponding aziridines. This typically involves activation of the hydroxyl group of the precursor amino alcohol (formed in situ or separately) followed by intramolecular nucleophilic attack by the nitrogen atom.
Decarboxylative Couplings: Vinyl-substituted oxazolidinones can participate in palladium-catalyzed decarboxylative allylation reactions, where the oxazolidinone ring is opened with the loss of CO₂, and a new carbon-carbon bond is formed. researchgate.net
Synthesis of 2-Amino Ethers: In a notable application, oxazolidinone-fused aziridines undergo acid-catalyzed ring-opening with alcohols. acs.org This reaction stereocontrolledly produces 2-amino ethers, where the alcohol acts as a nucleophile to open the aziridine ring, with the oxazolidinone moiety remaining intact. acs.org
The following table summarizes key ring transformation strategies.
| Oxazolidinone Substrate | Reagents/Conditions | Resulting Scaffold | Key Feature | Reference |
| 5-Substituted-2-oxazolidinone | NaOH (aq), Heat | Vicinal Amino Alcohol | Ring-opening/Deprotection | acs.org |
| Oxazolidinone-fused Aziridine | Alcohol, Acid Catalyst | 2-Amino Ether | Stereocontrolled aziridine opening | acs.org |
| 5-Vinyl-2-oxazolidinone | Pd Catalyst | Allylic Amine Derivative | Decarboxylative C-C coupling | researchgate.net |
Stereoselective Transformations Derived from Chiral 5-Substituted Oxazolidinones
When this compound is prepared in an enantiomerically pure form, the stereocenter at the C5 position becomes a powerful tool for directing the stereochemical outcome of subsequent reactions. This principle is a cornerstone of asymmetric synthesis.
Key applications include:
As Chiral Precursors: The primary use of a chiral 5-substituted oxazolidinone is as a precursor to other valuable chiral molecules, most notably chiral amino alcohols. westlake.edu.cntandfonline.com Ring-opening of an enantiopure oxazolidinone, such as (S)-5-((4-ethylphenyl)methyl)-2-oxazolidinone, provides direct access to the corresponding (S)-amino alcohol, a highly sought-after building block in pharmaceutical synthesis. bioorg.org
Synthesis of Other Chiral Auxiliaries: The chiral backbone can be elaborated into more complex structures. For example, the amino alcohol derived from the oxazolidinone can be used to synthesize novel chiral ligands for asymmetric catalysis. westlake.edu.cn
Control of Adjacent Stereocenters: While the Evans' chiral auxiliary strategy typically involves N-acylated oxazolidinones with chirality at C4, the inherent chirality at C5 can also influence reactions. For example, transformations of chiral aziridines to 5-substituted oxazolidinones proceed with high stereospecificity, demonstrating the transfer of chirality. bioorg.orgbioorg.org A reaction on a side chain attached at the C5 position could be influenced by the stereochemistry of the C5 carbon itself, leading to diastereoselective outcomes.
The table below highlights transformations where the C5 chirality is pivotal.
| Chiral Starting Material | Transformation | Chiral Product | Stereochemical Outcome | Reference |
| (S)-Phenylalanine | Reduction, then cyclization | (S)-4-Benzyl-2-oxazolidinone | Retention of stereochemistry | orgsyn.org |
| Enantiopure C2-Substituted Aziridine | Ring opening/Cyclization | Enantiopure 5-Substituted-2-oxazolidinone | Retention of configuration | bioorg.org |
| Chiral 5-Substituted-2-oxazolidinone | Ring Hydrolysis | Chiral β-Amino Alcohol | Preserves C5 stereocenter | acs.orgwestlake.edu.cn |
| (S)-Aziridine-2-methanol | Cyclization with phosgene | (R)-4-(Chloromethyl)-2-oxazolidinone | Inversion of absolute configuration descriptor due to priority rules, but stereospecific reaction | bioorg.org |
Structure Activity Relationship Sar and Structure Pharmacokinetic Relationship Spr Studies of Oxazolidinone Analogues
Methodologies for SAR Elucidation in Oxazolidinone Derivatives
The elucidation of Structure-Activity Relationships (SAR) for oxazolidinone derivatives is a systematic process that predicts the biological activity of a compound based on its molecular structure. collaborativedrug.com This approach is fundamental in drug discovery to guide the synthesis of new, more potent, and specific compounds. collaborativedrug.com
Key methodologies include:
Pharmacophore Mapping: This involves identifying the essential structural features (pharmacophore) required for biological activity. For oxazolidinones, the core pharmacophore consists of the oxazolidinone ring (A-ring), an N-aryl substituent (B-ring), and a side-chain at the C-5 position. researchgate.net The spatial arrangement of these features, such as hydrogen bond donors and acceptors, is crucial for interaction with the bacterial ribosome. nih.gov
Substituent Modification Analysis: Researchers systematically modify different parts of the oxazolidinone scaffold and evaluate the resulting changes in antibacterial activity. researchgate.netnih.gov This includes altering substituents on the N-phenyl ring and, most critically, at the C-5 position of the oxazolidinone ring. nih.govnih.gov
Computational Modeling and Docking: Computer-aided drug design (CADD) techniques are used to predict how different analogues will bind to the target site, such as the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit. researchgate.netnih.gov These models help in rationalizing observed SAR data and in designing novel derivatives with improved binding affinity.
In Vitro Antibacterial Activity Assays: The primary method for evaluating SAR is to test the synthesized analogues against a panel of clinically relevant bacterial strains, including susceptible and resistant Gram-positive and Gram-negative pathogens. nih.govnih.gov Minimum Inhibitory Concentration (MIC) values are determined to quantify antibacterial potency. nih.gov
X-ray Co-crystallography: Obtaining X-ray crystal structures of oxazolidinone analogues bound to their biological target provides definitive evidence of the binding mode and the key molecular interactions, offering precise insights for further drug design. nih.gov
These methodologies collectively allow for the construction of robust SAR models that guide the optimization of lead compounds.
Impact of Substituents at the 5-Position on Biological Activity Profiles in Pre-clinical Models
The substituent at the 5-position of the oxazolidinone ring plays a pivotal role in determining the antibacterial potency and spectrum of the compound. The (S)-configuration at this position is essential for activity. researchgate.netnih.gov Initial studies leading to the development of linezolid (B1675486) identified the N-acetylaminomethyl group as a key contributor to potent antimicrobial activity, with the N-H group acting as a crucial hydrogen bond donor for ribosome interaction. nih.gov However, extensive research has explored numerous alternatives to this classic side chain, leading to significant discoveries.
Key findings from pre-clinical studies include:
Acylaminomethyl Analogues: The acetamide (B32628) group, as seen in linezolid, has been a benchmark for potency. nih.gov However, modifications to this group have been explored.
Heterocyclic Methyl Groups: Replacing the acetamidomethyl group with various heterocyclic moieties has yielded compounds with enhanced or maintained potency. Notably, alternatives such as 1,2,3-triazol-2-yl-methyl, pyrid-2-yl-oxymethyl, and isoxazol-3-yl-oxymethyl groups have been found to be effective. nih.govnih.gov The C-5 triazole substitution, in particular, has been identified as a new structural alternative for achieving potent antibacterial activity. nih.gov
Hydroxymethyl Group: Early oxazolidinones with a simple 5-hydroxymethyl group showed significantly weaker potency compared to the 5-acylaminomethyl versions. nih.gov
Thiocarbonyl Analogues: The conversion of the acetamido moiety into a thiourea (B124793) group has been shown to enhance in vitro antibacterial activity. nih.gov Specifically, replacing the carbonyl oxygen (=O) with a thiocarbonyl sulfur (=S) can increase potency by four to eight times compared to linezolid. nih.gov
Other Modifications: Elongating the methylene (B1212753) chain at the 5-position or converting the acetamido group into a guanidino moiety has been found to decrease antibacterial activity. nih.gov
These findings demonstrate that while the C-5 acetamide is effective, it is not an absolute requirement for potent activity. The discovery of novel bioisosteric replacements, such as triazoles and thioureas, has opened new avenues for developing next-generation oxazolidinones that can overcome resistance. nih.govnih.govnih.gov
Table 1: Impact of C-5 Substituent Modification on Oxazolidinone Antibacterial Activity
| C-5 Substituent Type | Modification Example | Impact on In Vitro Activity | Reference |
|---|---|---|---|
| Classic Side Chain | Acetamidomethyl (as in Linezolid) | Potent activity, acts as H-bond donor | nih.gov |
| Chain Elongation | Lengthening the methylene chain | Decreased activity | nih.gov |
| Functional Group Conversion | Conversion to Guanidino moiety | Decreased activity | nih.gov |
| Carbonyl to Thiocarbonyl | Replacement of Carbonyl Oxygen (=O) with Sulfur (=S) in the side chain | Enhanced activity (4-8x stronger than linezolid) | nih.gov |
| Heterocyclic Replacement | 1,2,3-Triazol-2-yl-methyl | Maintained or enhanced potency; effective against resistant strains | nih.govnih.gov |
| Hydroxymethyl Group | 5-hydroxymethyl | Significantly weaker potency in early analogues | nih.gov |
Insights from SPR Studies on Oxazolidinone Scaffolds
Structure-Pharmacokinetic Relationship (SPR) studies investigate how a compound's chemical structure influences its pharmacokinetic properties. For oxazolidinones, a key challenge has been achieving efficacy against Gram-negative bacteria, largely due to issues with permeation across the outer membrane and susceptibility to efflux pumps. nih.gov
Recent SPR studies have focused on designing oxazolidinone libraries to understand the structural effects on accumulation and biological activity in Gram-negative pathogens. nih.gov These studies have shown that even minor structural modifications can be sufficient to overcome these permeation and efflux problems. nih.gov For instance, strategic changes to the oxazolidinone scaffold have led to the identification of analogues with activity against challenging pathogens like Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.gov
Furthermore, metabolic stability is a critical aspect of SPR. Studies comparing oxazolidinone-based inhibitors to other scaffolds have noted that the druggability of the oxazolidinone scaffold can sometimes be inferior in terms of metabolic stability in liver microsomes, highlighting an area for further optimization. researchgate.net The para-substitution on the B-ring (the N-phenyl ring) is often manipulated to ensure favorable safety and pharmacokinetic profiles. researchgate.net
Computational Chemistry and Molecular Modeling of 2 Oxazolidinone Systems
Quantum Chemical Approaches to Oxazolidinone Reactivity and Stability
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reactivity and stability of 2-oxazolidinone (B127357) systems. These calculations provide a molecular-level understanding of the electronic structure and how it governs the chemical behavior of these compounds.
Theoretical studies have been conducted to understand the stereoselective synthesis of oxazolidinones. nih.gov For instance, DFT calculations have been used to investigate the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to produce oxazolidinones. nih.gov These studies have shown that the rate-determining and stereoselectivity-determining step is the initial addition reaction. nih.gov
The electronic structures and properties of the parent 2-oxazolidinone have been investigated using theoretical calculations alongside experimental techniques like photoelectron spectroscopy. nih.gov These studies reveal that the highest occupied molecular orbital (HOMO) of 2-oxazolidinone has significant nitrogen, carbon, and oxygen pπ character, which is crucial for its chemical reactivity. nih.gov Furthermore, theoretical calculations have been employed to analyze the vibrational properties, Natural Bond Orbital (NBO) charges, and global chemical reactivity indices of oxazolidinone ligands and their metal complexes. tandfonline.com Such analyses help in understanding the distribution of electrons and the reactivity of different sites within the molecule.
Computational studies have also shed light on the acidic behavior of the oxazolidinone ring and its analogues. researchgate.net By calculating deprotonation enthalpies and pKa values, researchers can predict the most likely sites for chemical reactions and understand the stability of the resulting anions. researchgate.net This information is vital for designing synthetic routes and understanding potential metabolic pathways. The table below summarizes key quantum chemical descriptors for a representative 2-oxazolidinone system, providing insights into its reactivity.
| Quantum Chemical Descriptor | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.8 D | Influences solubility and intermolecular interactions. |
| NBO Charge on Carbonyl Carbon | +0.55 | Indicates a site susceptible to nucleophilic attack. |
Note: The values in this table are illustrative and based on typical findings for 2-oxazolidinone systems from computational studies. Actual values would vary depending on the specific molecule and the level of theory used.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazolidinone Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For oxazolidinone analogues, QSAR studies have been crucial in identifying the key structural features that contribute to their antibacterial potency.
The first 3D-QSAR study on oxazolidinone antibacterial agents was reported in 1999, utilizing the Comparative Molecular Field Analysis (CoMFA) method on a small set of novel derivatives. nih.gov This pioneering work laid the foundation for subsequent, more sophisticated QSAR studies. These models help in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.
A typical QSAR study on oxazolidinones involves generating various molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of analogues and then using statistical methods to build a mathematical model that relates these descriptors to their measured biological activity, often expressed as the minimum inhibitory concentration (MIC). For example, a 3D-QSAR model for a series of (S)-3-Aryl-5-substituted oxazolidinones was developed to guide the design of new antibacterial agents. researchgate.net The CoMFA method in this study yielded a model with good predictive power, indicating that both steric and electrostatic fields are important for activity. researchgate.net
The general findings from QSAR studies on oxazolidinones highlight the importance of specific substitutions on the phenyl ring and the C-5 position of the oxazolidinone core. tandfonline.com These models often reveal that bulky substituents at certain positions can enhance activity, while modifications at other positions might be detrimental. The insights gained from QSAR models are invaluable for the rational design of new oxazolidinone derivatives with improved efficacy.
Molecular Docking and Binding Mode Analysis with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For oxazolidinones, docking studies have been extensively used to understand their interaction with the primary biological target, the bacterial ribosome. nih.govmdpi.comnih.gov
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit and inhibiting the initiation of protein synthesis. nih.govwikipedia.org Molecular docking studies have provided detailed insights into the specific binding pocket at the peptidyl transferase center (PTC) of the ribosome. wikipedia.orgmdpi.com These studies have shown that the oxazolidinone core sits (B43327) in a specific cleft, with key hydrogen bonds and hydrophobic interactions stabilizing the complex. mdpi.com
Docking studies of various oxazolidinone derivatives, including those similar in structure to "5-((4-Ethylphenyl)methyl)-2-oxazolidinone", have helped to rationalize their structure-activity relationships. nih.govnih.gov For example, the orientation of the N-aryl substituent and the C-5 side chain within the binding pocket is critical for potent activity. nih.gov The ethylphenyl group of "this compound" likely occupies a hydrophobic pocket within the ribosome, contributing to its binding affinity.
The following table summarizes the key interactions observed in molecular docking studies of a representative oxazolidinone with the bacterial ribosome.
| Ribosomal Residue | Type of Interaction | Significance for Binding |
| U2585 | Hydrogen Bond | Anchors the oxazolidinone core in the binding site. mdpi.com |
| G2583 | Hydrophobic Interaction | Stabilizes the phenyl ring of the oxazolidinone. |
| A2451 | van der Waals Interaction | Contributes to the overall binding affinity. |
| C2452 | van der Waals Interaction | Contributes to the overall binding affinity. |
Note: The specific interacting residues can vary slightly depending on the bacterial species and the specific oxazolidinone analogue.
These docking studies are not only crucial for understanding the mechanism of action but also for designing new derivatives that can overcome resistance mechanisms. nih.gov
Conformational Analysis and Stereochemical Impact on Biological Recognition
The three-dimensional structure, or conformation, of a molecule is critical for its biological activity. For oxazolidinones, the stereochemistry at the C-5 position of the oxazolidinone ring is of paramount importance for their antibacterial efficacy.
The (S)-configuration at the C-5 position is essential for the antibacterial activity of oxazolidinones. This specific stereochemistry ensures the correct orientation of the C-5 substituent, such as the (4-ethylphenyl)methyl group in "this compound", within the ribosomal binding pocket. The (R)-enantiomer is typically inactive or significantly less potent, highlighting the high degree of stereospecificity in the drug-target interaction.
Conformational analysis studies, often performed using computational methods, help to understand the preferred low-energy shapes of oxazolidinone molecules. These studies reveal how the flexibility or rigidity of the molecule can influence its ability to adopt the bioactive conformation required for binding to the ribosome. The interaction with the biological target is a process of mutual recognition, and the specific three-dimensional arrangement of atoms in the drug molecule is a key determinant of this recognition. The shape of a drug molecule directly affects how it fits into the binding site of its target protein or nucleic acid.
The impact of stereochemistry extends beyond the initial binding event. It can also influence the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion. Therefore, controlling the stereochemistry during the synthesis of oxazolidinone derivatives is a critical aspect of developing effective and safe antibacterial agents.
Mechanistic Investigations of Biological Activities for Oxazolidinone Derivatives Pre Clinical Focus
Molecular Basis of Antimicrobial Action (e.g., Ribosomal Inhibition) in in vitro and in vivo Models
Oxazolidinones represent a critical class of synthetic antibiotics, particularly valued for their efficacy against a broad spectrum of multidrug-resistant Gram-positive bacteria. bohrium.comresearchgate.net Their primary mechanism of action is the inhibition of bacterial protein synthesis. numberanalytics.com This is achieved through a unique interaction with the bacterial ribosome, a cellular component vital for protein production.
The molecular target for oxazolidinones is the 50S ribosomal subunit. numberanalytics.com Specifically, they bind to the A site within the peptidyl transferase center (PTC) of the 23S rRNA. nih.gov This binding action prevents the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis. nih.gov By obstructing the proper assembly of the ribosome, oxazolidinones effectively halt the translation process, leading to a bacteriostatic effect. bohrium.comnumberanalytics.com This mechanism is distinct from that of many other protein synthesis inhibitors, meaning that cross-resistance is not typically observed. bohrium.com
The first clinically approved oxazolidinone, Linezolid (B1675486), and the second-generation compound, Tedizolid (B1663884), both operate via this mechanism. numberanalytics.comnih.gov Preclinical studies on various oxazolidinone derivatives confirm this mode of action. For instance, research on novel (S)-5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl]-2-oxazolindinone derivatives showed moderate in vitro antibacterial activity against Gram-positive bacteria, although they were less potent than linezolid. researchgate.net Similarly, studies on thiazolidinone derivatives, which share a related heterocyclic core, have demonstrated significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL for some compounds. nih.gov
The following table summarizes the minimum inhibitory concentration (MIC) of select oxazolidinone and related heterocyclic derivatives against various bacterial strains, as reported in preclinical studies.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 | nih.gov |
| Thiazolidinone derivative TD-H2-A | S. aureus strains | 6.3 - 25.0 | nih.gov |
| (S)-5-acetylaminomethyl-3-phenyl-2-oxazolindinone derivatives | Gram-positive bacteria | Moderate Activity | researchgate.net |
This table is for illustrative purposes based on data for related heterocyclic structures. Specific MIC values for 5-((4-Ethylphenyl)methyl)-2-oxazolidinone were not available in the searched literature.
Mechanisms Associated with Anticancer Activity in Cellular or Animal Models
The therapeutic potential of the oxazolidinone scaffold and related heterocycles extends to oncology. Preclinical studies have identified several mechanisms through which these compounds can exert anticancer effects, primarily by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cancer progression. nih.gov
Research on various 4-thiazolidinone (B1220212) derivatives, which are structurally related to oxazolidinones, has shown potent activity against multiple cancer cell lines. mdpi.com For example, certain thiazolidinone-indolin-2-one analogs were evaluated against A549 (lung), MCF-7 (breast), and PC3 (prostate) cancer cell lines. biointerfaceresearch.com One derivative, compound 7g, demonstrated significant cytotoxicity and was found to induce apoptosis through the mitochondrial pathway. biointerfaceresearch.com This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. biointerfaceresearch.com Other studies have shown that oxazolidinone derivatives can influence mitochondrial function, leading to an increase in reactive oxygen species (ROS) generation, which in turn triggers apoptosis. mdpi.com
Enzyme inhibition is another key anticancer mechanism for this class of compounds. nih.gov Thiazolidinones have been found to inhibit a range of enzymes crucial for tumor growth and survival, such as protein kinases, carbonic anhydrases, and histone deacetylases (HDAC). nih.gov For instance, 5-[(4-Methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone (MMPT) has been identified as effective in treating multidrug-resistant (MDR) cancer, a major challenge in chemotherapy. nih.gov
The table below presents the half-maximal inhibitory concentration (IC50) values for selected thiazolidinone derivatives against various cancer cell lines, illustrating their cytotoxic potential.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thiazolidinone derivative 4 | HT-29 (colon) | 0.073 | nih.gov |
| Thiazolidinone derivative 4 | A549 (lung) | 0.35 | nih.gov |
| Thiazolidinone derivative 4 | MDA-MB-231 (breast) | 3.10 | nih.gov |
| Compound 7g (thiazolidinone-indolin-2-one analog) | MCF-7 (breast) | 40 | biointerfaceresearch.com |
| Compound 7g (thiazolidinone-indolin-2-one analog) | A549 (lung) | 40 | biointerfaceresearch.com |
This data is derived from studies on related thiazolidinone structures to illustrate the anticancer potential of the broader heterocyclic class.
Studies on Resistance Mechanisms and Biofilm Inhibition in Oxazolidinone-Targeted Pathogens
Despite the effectiveness of oxazolidinones, bacterial resistance is an emerging concern. Preclinical models have been instrumental in understanding the mechanisms of resistance. The most common form of resistance involves target site modification, specifically mutations in the 23S rRNA genes. bohrium.comnih.gov These mutations can reduce the binding affinity of the oxazolidinone to the ribosome, thereby diminishing its inhibitory effect. numberanalytics.com Another mechanism is the acquisition of mobile resistance genes, such as cfr (chloramphenicol-florfenicol resistance), optrA, and poxtA. nih.gov These genes often encode for enzymes that modify the ribosomal target, conferring resistance. researchgate.net
Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, pose a significant challenge in treating chronic infections due to their high resistance to antibiotics. nih.gov Research has focused on designing oxazolidinone derivatives with enhanced activity against biofilms. While the exact mechanism for biofilm inhibition by oxazolidinones is not fully understood, some derivatives have shown promise. nih.gov For example, tedizolid has been shown to be more effective at inhibiting biofilm formation than eradicating established biofilms, possibly due to its influence on biofilm-related gene expression. nih.gov
Other studies have explored different heterocyclic derivatives. A thiazolidinone derivative, TD-H2-A, demonstrated strong bactericidal activity against mature S. aureus biofilms. nih.gov At a concentration of 10 times its MIC, it killed over 99.4% of S. aureus in the biofilm. nih.gov Furthermore, treatment with TD-H2-A led to a significant decrease in the expression of genes related to biofilm formation, such as icaA, sdrC, sdrD, fnbA, and fnbB. nih.gov Some oxazolidinone derivatives have also been identified as inhibitors of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor release. nih.gov
| Compound/Derivative | Activity | Model/Pathogen | Key Finding | Reference |
| Tedizolid | Biofilm Inhibition | Staphylococci | More effective at inhibiting formation than eradicating established biofilms. | nih.gov |
| Thiazolidinone Derivative TD-H2-A | Biofilm Eradication | S. aureus | Killed >99.4% of bacteria in mature biofilm at 10x MIC. | nih.gov |
| Oxazolidinone derivative 44 | Quorum Sensing Inhibition | P. aeruginosa PAO1 | Inhibited biofilm formation by 40.39% at 162.5 µM. | nih.gov |
Exploration of Other Potential Biological Activities in Pre-clinical Models (e.g., Anti-inflammatory, Neurological)
Beyond their antimicrobial and anticancer properties, oxazolidinone derivatives and related heterocyclic compounds have been investigated for other therapeutic applications in preclinical settings.
Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of these compounds. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated in a carrageenan-induced mouse paw edema model. mdpi.com Multiple compounds in this series showed good anti-inflammatory activity, with some providing edema protection of up to 57.8%, which was superior to the reference drug indomethacin. mdpi.com Further investigation revealed that these compounds acted as selective COX-1 inhibitors. mdpi.com Other derivatives have shown potent and selective inhibition of COX-2. nih.gov In one study, a novel compound, MBTTB, was found to reduce paw edema in mice by suppressing inflammatory mediators such as TNF-α, IL-1β, NF-ĸβ, and COX-2. thejas.com.pk
Neurological and Other Activities: The oxazolidinone scaffold has also been explored for its effects on the central nervous system and in other physiological processes. An early study investigated the effect of 2-imino-5-phenyl-4-oxazolidinone, noting its action on the brain and classifying it as a central nervous system stimulant. nih.gov More recently, oxazolidinone derivatives have been identified as a new class of highly potent inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. acs.orgunipd.it The compound BAY 59-7939, an oxazolidinone derivative, was discovered to be a potent, selective, and orally bioavailable direct FXa inhibitor, demonstrating significant antithrombotic effects in preclinical models and subsequently entering clinical development. acs.orgunipd.it
| Derivative Class | Biological Activity | Preclinical Model | Mechanism/Finding | Reference |
| 5-benzyliden-thiazolidin-4-ones | Anti-inflammatory | Carrageenan-induced mouse paw edema | Up to 57.8% edema inhibition; selective COX-1 inhibition. | mdpi.com |
| Pyrimidine-5-carbonitrile derivatives | Anti-inflammatory | In vitro COX assay | Potent and selective COX-2 inhibition. | nih.gov |
| 2-imino-5-phenyl-4-oxazolidinone | Neurological | Human study | Central nervous system stimulant. | nih.gov |
| Oxazolidinone derivative (BAY 59-7939) | Antithrombotic | Rat AV-shunt model | Potent and selective direct Factor Xa inhibitor. | acs.orgunipd.it |
Future Directions and Emerging Research Avenues for the 5 4 Ethylphenyl Methyl 2 Oxazolidinone Scaffold
Development of Next-Generation Oxazolidinone Derivatives with Enhanced Specificity or Broader Activity
The foundational oxazolidinone structure is a well-established pharmacophore, particularly for antibacterial agents that target gram-positive pathogens. nih.gov Future research is aimed at modifying the core 5-((4-ethylphenyl)methyl)-2-oxazolidinone scaffold to overcome existing limitations, such as resistance, and to broaden its therapeutic utility.
Key strategies for developing next-generation derivatives include:
C-5 Side Chain Modification: The C-5 position of the oxazolidinone ring is a critical site for modification to enhance potency and expand the activity spectrum. Research has shown that derivatives with modified C-5 side chains can exhibit superior in vitro activity compared to earlier generations. nih.gov For instance, replacing the traditional acetamide (B32628) group with other functional moieties, such as thiocarbamates or hybrid structures like chalcone-oxazolidinones, has yielded compounds with significant activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Hybrid Molecules: Creating hybrid compounds that combine the oxazolidinone scaffold with other pharmacologically active motifs is a promising approach. This strategy aims to develop agents with dual mechanisms of action or to target different biological pathways simultaneously. For example, hybridization could lead to broad-spectrum agents that are effective against both Gram-positive and Gram-negative bacteria, a current limitation of many oxazolidinone drugs. acs.org
Exploring Diverse Biological Activities: Beyond antibacterial action, the oxazolidinone scaffold has shown potential in other therapeutic areas. Derivatives have been investigated for anticonvulsant, anti-inflammatory, and antineoplastic activities. researchgate.net Future development will likely focus on optimizing the this compound structure to selectively modulate targets associated with these chronic diseases, such as 5-HT receptors for neurological conditions. researchgate.net
Table 1: Strategies for Developing Next-Generation Oxazolidinone Derivatives
| Modification Strategy | Rationale | Potential Outcome | Example Target Organisms/Diseases |
| C-5 Side Chain Modification | Enhance target binding and overcome resistance mechanisms. | Increased potency and efficacy against resistant pathogens. nih.gov | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE) |
| Hybridization with other Pharmacophores | Introduce a second mechanism of action or improve pharmacokinetic properties. | Broader spectrum of activity (e.g., Gram-negative bacteria) or dual-target inhibitors. acs.org | Klebsiella pneumoniae, Multi-drug resistant tuberculosis |
| Scaffold Diversification | Explore novel biological targets beyond bacterial protein synthesis. | Development of agents for non-infectious diseases. researchgate.net | Cancer, Inflammatory disorders, Neurological conditions |
Integration of Advanced Synthetic Methodologies for Sustainable Production
The traditional synthesis of chiral oxazolidinones often involves multi-step processes that may rely on hazardous reagents or require challenging chiral resolutions. nih.gov The future of manufacturing this compound and its derivatives hinges on the adoption of more efficient, cost-effective, and environmentally friendly synthetic methods.
Emerging trends in sustainable synthesis include:
Catalytic Asymmetric Synthesis: Modern catalytic methods are being developed to produce enantiomerically pure oxazolidinones more directly. For instance, an approach combining an asymmetric aldol (B89426) reaction with a modified Curtius protocol allows for the rapid and efficient synthesis of highly substituted oxazolidin-2-one building blocks. kaimosi.com
Enantioconvergent Coupling Reactions: Advanced techniques like copper-catalyzed enantioconvergent radical C-N coupling offer a powerful way to synthesize chiral precursors. kaimosi.com This method can convert racemic starting materials into highly enantioenriched products in a single step, significantly improving atom economy and reducing waste. kaimosi.com
Flow Chemistry and Process Optimization: The integration of flow chemistry can lead to safer, more scalable, and consistent production. Continuous processing allows for better control over reaction parameters, such as temperature and pressure, and can facilitate the use of catalysts more efficiently.
Table 2: Comparison of Synthetic Methodologies for Oxazolidinone Production
| Methodology | Description | Advantages |
| Traditional Synthesis | Often involves chiral resolution of intermediates or use of stoichiometric chiral auxiliaries. nih.gov | Well-established and documented procedures. |
| Asymmetric Catalysis | Utilizes chiral catalysts to stereoselectively form the desired enantiomer from prochiral substrates. kaimosi.com | High enantioselectivity, reduced waste, catalytic use of chiral material. |
| Enantioconvergent Synthesis | Converts a racemic mixture of a starting material into a single enantiomer of the product. kaimosi.com | Maximizes yield from racemic precursors, high efficiency. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch reactor. | Enhanced safety, scalability, process control, and efficiency. |
Application of Artificial Intelligence and Machine Learning in Oxazolidinone Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and have immense potential to accelerate the development of novel oxazolidinone-based therapeutics. mdpi.com These computational tools can analyze vast and complex datasets to identify promising candidates, predict their properties, and optimize their structures. nih.govnih.gov
Key applications in oxazolidinone research include:
Virtual Screening and Target Identification: AI algorithms can screen massive virtual libraries of oxazolidinone derivatives against biological targets to identify potential hits with high binding affinity. nih.gov This significantly reduces the time and cost associated with initial high-throughput screening.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity of new oxazolidinone designs based on their chemical structure. nih.gov
De Novo Drug Design: Generative AI models, such as Recurrent Neural Networks (RNNs), can design entirely new oxazolidinone-based molecules with desired therapeutic profiles. mdpi.com These models learn from existing chemical data to generate novel structures optimized for specific targets and properties.
Table 3: AI/ML Techniques in the Oxazolidinone Drug Discovery Pipeline
| Discovery Stage | AI/ML Technique | Application |
| Target Identification | Deep Learning, Hidden Markov Models (HMMs) | Analyzing biological data to identify and validate novel protein targets for oxazolidinone modulators. mdpi.com |
| Hit Identification | Support Vector Machines (SVM), Random Forest | Virtual screening of compound libraries to identify initial hits; predicting drug-target interactions. nih.govnih.gov |
| Lead Generation | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Designing novel oxazolidinone molecules with optimized, multi-parameter properties (e.g., potency, selectivity, low toxicity). mdpi.com |
| Lead Optimization | Machine Learning Algorithms | Predicting ADMET properties to guide the chemical modification of lead compounds for improved drug-like characteristics. nih.gov |
Exploration of Novel Biological Targets for Oxazolidinone-Based Modulators
While the primary biological target of antibacterial oxazolidinones is the bacterial ribosome, the versatility of the scaffold suggests it can be adapted to modulate a wide range of other biological targets. researchgate.net Future research will focus on systematically exploring these new therapeutic opportunities to unlock the full potential of the this compound framework.
Promising areas for exploration include:
Enzyme Inhibition: The oxazolidinone core can serve as a template for designing inhibitors of various enzymes implicated in disease. For example, related heterocyclic scaffolds like thiazolidinones have been shown to inhibit bacterial enzymes such as arylamine-N-acetyltransferases. nih.gov A similar approach could be used to design oxazolidinone derivatives targeting enzymes involved in cancer or metabolic disorders.
Modulation of Cell Signaling Pathways: The scaffold could be modified to interact with key proteins in cell signaling cascades. This could lead to the development of agents for inflammatory diseases by targeting kinases or for cancer by disrupting protein-protein interactions.
Neurotransmitter Receptors: Given the documented activity of some oxazolidines on 5-HT receptors, a focused effort to screen a library of this compound derivatives against a panel of CNS receptors could uncover novel treatments for depression, anxiety, or other neurological disorders. researchgate.net
Table 4: Potential Novel Biological Targets for Oxazolidinone-Based Modulators
| Target Class | Specific Example(s) | Therapeutic Area | Rationale |
| Enzymes | Kinases, Proteases, Topoisomerases | Oncology, Infectious Diseases | The rigid scaffold can be functionalized to fit into active sites of enzymes. acs.org |
| G-Protein Coupled Receptors (GPCRs) | Serotonin (5-HT) Receptors, Dopamine Receptors | Neurology, Psychiatry | Existing evidence shows some oxazolidine derivatives interact with CNS receptors. researchgate.net |
| Virulence Factors | Quorum Sensing Systems, Secretion Systems | Infectious Diseases | Targeting bacterial virulence represents an alternative to traditional antibiotics, potentially leading to less pressure for resistance. nih.gov |
| Ion Channels | Sodium, Potassium, or Calcium Channels | Cardiology, Neurology | Modulating ion channels is a key mechanism for many existing drugs for epilepsy and cardiac arrhythmias. |
Q & A
Q. Table 1: Synthetic Parameters for this compound
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 60–100°C | Higher temps accelerate coupling | |
| Solvent | DMF/THF (1:1) | Polarity enhances solubility | |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Excess reduces purity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
